6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
6-Ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-4-21-14(19)16-6-5-9-10(7-16)22-12(15-8(2)17)11(9)13(18)20-3/h4-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNYWSUNFFJNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene derivatives and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is studied, but it may involve binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Clopidogrel USP Related Compound B
Uniqueness: 6-Ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, as well as the acetamido and dicarboxylate functionalities. These features may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of thieno[2,3-c]pyridine derivatives, characterized by a fused thieno and pyridine ring system. Its structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 285.34 g/mol
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 285.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds similar to 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit various biological activities including:
- Antimicrobial Activity : These compounds have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : They may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory markers in vitro.
Case Studies
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to controls, suggesting strong antimicrobial properties. -
Anticancer Activity :
In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway. -
Anti-inflammatory Effects :
A recent investigation assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. It was found to decrease the production of pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Study 1 |
| Anticancer | Reduced viability in MCF-7 cells | Study 2 |
| Anti-inflammatory | Decreased TNF-α and IL-6 levels | Study 3 |
Q & A
Q. What are the key steps in synthesizing 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, and how is purity ensured?
The synthesis involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core, followed by functionalization with acetamido and ester groups. Critical steps include cyclization of the heterocyclic ring and selective amidation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) must be tightly controlled to avoid side products. Purity is validated via HPLC (to assess >95% purity) and NMR spectroscopy (to confirm structural integrity and absence of unreacted intermediates) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- 1H/13C NMR : Identifies proton environments and carbon backbone, with characteristic shifts for the thienopyridine core (e.g., δ 2.5–3.5 ppm for methyl/ethyl esters) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., HRMS for exact mass matching) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .
Advanced Research Questions
Q. How can reaction yield be optimized for the dihydrothienopyridine core formation?
Yield optimization requires Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may improve regioselectivity during cyclization . Post-reaction, HPLC monitoring helps identify optimal termination points to maximize yield .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton/carbon signals. For ambiguous stereochemistry, X-ray crystallography provides definitive structural confirmation. Computational tools (e.g., DFT-based chemical shift prediction) can cross-validate experimental data .
Q. What methodologies are used to investigate the compound’s biological activity and target interactions?
- In Vitro Assays : Dose-response studies (e.g., IC₅₀ determination) against kinase targets or inflammatory markers.
- X-Ray Crystallography : Resolve binding modes with proteins (e.g., kinase active sites).
- Molecular Dynamics Simulations : Predict binding affinity and stability of ligand-target complexes .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Systematically modify substituents (e.g., replacing ethyl/methyl esters with bulkier groups) and evaluate:
- Bioactivity : Changes in IC₅₀ values in enzyme inhibition assays.
- Pharmacokinetics : LogP and metabolic stability via liver microsome assays. SAR trends are validated using docking simulations to correlate structural changes with binding energy .
Q. What strategies integrate computational modeling with experimental synthesis?
- Reaction Path Prediction : Use quantum mechanical calculations (e.g., DFT) to identify energetically favorable pathways for core formation.
- Transition State Analysis : Optimize catalysts or solvents to lower activation barriers.
- Machine Learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .
Q. How can HPLC methods be tailored for purity analysis of this compound?
Develop a gradient elution protocol using:
- Column : C18 reverse-phase with 3.5 µm particle size for high resolution.
- Mobile Phase : Acetonitrile/water with 0.1% TFA to improve peak shape.
- Detection : UV at 254 nm (aromatic/thiophene absorption). Validate method robustness via spike-recovery experiments .
Q. What experimental precautions ensure stability during handling and storage?
Q. How can contradictory bioactivity data across similar analogs be reconciled?
Perform comparative structural analysis (e.g., crystallography of analogs) to identify critical binding motifs. Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in target binding. Cross-validate with gene expression profiling to assess downstream pathway effects .
Methodological Notes
- Basic vs. Advanced Differentiation : Basic questions focus on foundational synthesis/characterization, while advanced topics address mechanistic analysis, optimization, and interdisciplinary integration.
- Data Contradiction Resolution : Emphasize iterative validation using complementary techniques (e.g., NMR + X-ray) .
- Excluded Commercial Content : No references to pricing or scale-up; focus remains on lab-scale methodology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
